molecular formula C18H15ClN2OS B2897814 N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 671198-84-8

N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2897814
CAS No.: 671198-84-8
M. Wt: 342.84
InChI Key: ZWACHLIERAPTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is an organic compound that belongs to the class of sulfanylacetamides. These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety. The compound’s structure includes a 4-chlorophenyl group and a 4-methylquinolin-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the sulfanylacetamide backbone: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the 4-methylquinolin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the quinoline derivative is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the quinoline ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or modified quinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(quinolin-2-yl)sulfanylacetamide: Lacks the methyl group on the quinoline ring.

    N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: Has a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)thioacetamide: Contains a thioacetamide group instead of sulfanylacetamide.

Uniqueness

N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the 4-chlorophenyl and 4-methylquinolin-2-yl groups can influence its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-10-18(21-16-5-3-2-4-15(12)16)23-11-17(22)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACHLIERAPTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.